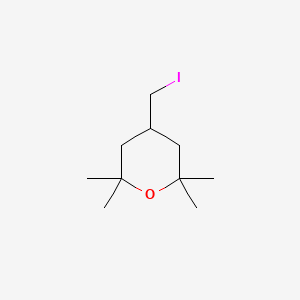

4-(Iodomethyl)-2,2,6,6-tetramethyloxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19IO |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

4-(iodomethyl)-2,2,6,6-tetramethyloxane |

InChI |

InChI=1S/C10H19IO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3 |

InChI Key |

FDJAWQGBTHAEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CI)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodomethyl 2,2,6,6 Tetramethyloxane

Retrosynthetic Analysis of the 4-(Iodomethyl)-2,2,6,6-tetramethyloxane Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection would be at the carbon-iodine bond. This leads back to a key intermediate, (2,2,6,6-tetramethyloxan-4-yl)methanol. This precursor alcohol can be envisioned to arise from the reduction of a corresponding carboxylic acid or ester at the C4 position, or more directly from a precursor containing a hydroxymethyl group prior to ring formation.

The tetramethyloxane ring itself can be disconnected via a ring-opening reaction, suggesting a diol precursor as a logical starting point for a ring-closing synthesis. This leads to a substituted pentane-1,5-diol derivative as a plausible starting material.

Strategies for the Construction of the 2,2,6,6-Tetramethyloxane (B15439894) Core

The construction of the sterically hindered 2,2,6,6-tetramethyloxane ring is a key challenge in the synthesis of the target molecule.

The formation of saturated six-membered rings like oxane can be achieved through various ring-closing reactions. nih.gov One of the most common and effective methods is the acid-catalyzed intramolecular cyclization of a diol. For instance, the synthesis of the parent 2,2,6,6-tetramethyloxane has been reported from 2,6-dimethyl-2,6-heptanediol. whiterose.ac.uk This reaction likely proceeds via dehydration of one hydroxyl group to form an intermediate alkene, followed by intramolecular cyclization. whiterose.ac.uk Ring-closing metathesis (RCM) is another powerful technique for forming cyclic ethers, although its efficiency can be influenced by substrate substitution and the nature of the catalyst. researchgate.net

Achieving specific stereochemistry in the oxane ring often requires careful design of the acyclic precursor. While the target molecule does not have stereocenters on the ring itself other than the C4 position, the principles of stereoselective cyclization are relevant for more complex analogues. The stereochemical outcome of oxy-Michael cyclizations, for example, can be controlled by the reaction conditions to produce either cis- or trans-2,6-disubstituted tetrahydropyrans.

The geminal dimethyl groups at the C2 and C6 positions are crucial features of the target molecule. These can be installed through various methods. One approach involves the use of organometallic reagents, such as Grignard reagents, adding to a ketone precursor. The sequential addition of methylmagnesium bromide to a ketone, followed by conversion of the resulting tertiary alcohol to a halide and subsequent reaction with a nucleophilic alkylating agent, can install geminal dimethyl groups. nih.gov Alternatively, starting materials already containing the geminal dimethyl motifs can be employed in the ring-forming reaction.

The substituent at the C4 position needs to be introduced either before or after the ring formation. Introducing a functional group handle, such as a protected alcohol or a masked carbonyl group, in the initial acyclic precursor is a common strategy.

Introduction of the Iodomethyl Functionality at the C4 Position

The final key step in the proposed synthesis is the introduction of the iodomethyl group.

The most straightforward approach to the target molecule from the corresponding C4-hydroxymethyl precursor, (2,2,6,6-tetramethyloxan-4-yl)methanol, would be a substitution reaction. This alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by an iodide salt (e.g., sodium iodide in acetone, the Finkelstein reaction).

Alternatively, direct conversion of the alcohol to the iodide can be achieved using various iodinating agents. A classic method is the Appel reaction, using triphenylphosphine (B44618), iodine, and imidazole. Another common reagent for this transformation is phosphorus triiodide, which can be generated in situ.

While direct iodination of unactivated C-H bonds is challenging, the conversion of a hydroxymethyl group is a high-yielding and well-established transformation in organic synthesis. For example, the synthesis of 6-(hydroxymethyl)-2,2-dimethylthiochroman-4-one has been reported, which could then be converted to the corresponding halide. nih.gov The synthesis of 2-hydroxymethyl-2-cyclopentenone also demonstrates the introduction of a hydroxymethyl group that is a precursor to other functionalities. orgsyn.org

Interactive Data Table: Proposed Synthetic Route

| Step | Reaction | Key Reagents | Precursor | Product |

| 1 | Ring Formation | Acid Catalyst (e.g., H₂SO₄) | Substituted Pentane-1,5-diol | (2,2,6,6-tetramethyloxan-4-yl)methanol |

| 2 | Iodination | PPh₃, I₂, Imidazole (Appel Reaction) | (2,2,6,6-tetramethyloxan-4-yl)methanol | This compound |

Halogen Exchange Reactions for Iodomethyl Group Incorporation

A principal and highly effective method for synthesizing this compound is through halogen exchange, most notably the Finkelstein reaction. nih.gov This SN2 reaction involves the conversion of an alkyl chloride or bromide to the corresponding alkyl iodide. nih.gov A modified version of this reaction can also be utilized, starting from an alcohol that is converted to a tosylate or mesylate, which are excellent leaving groups. nih.gov

The process would commence with a precursor such as 4-(chloromethyl)-2,2,6,6-tetramethyloxane or 4-(bromomethyl)-2,2,6,6-tetramethyloxane. This precursor is treated with a solution of sodium iodide (NaI) in acetone. The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution, thus driving the equilibrium towards the formation of the iodoalkane. nih.govnih.gov

The reaction works exceptionally well for primary halides, such as the target iodomethyl group. nih.gov For precursors that are less reactive or for converting sulfonate esters (tosylates, mesylates), polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be employed. nih.gov

Table 1: Representative Conditions for Finkelstein Halogen Exchange

| Precursor | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Primary Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | Reflux | High yield of Alkyl Iodide |

| Primary Alkyl Tosylate/Mesylate | Sodium Iodide (NaI) | DMF or Acetone | Room Temp. to 60 °C | High yield of Alkyl Iodide |

| Sterically Hindered Halide | NaI / Lewis Acid (e.g., ZnCl₂) | Carbon Disulfide (CS₂) | Variable | Formation of Alkyl Iodide |

This table presents generalized conditions based on the Finkelstein reaction mechanism and is not specific to this compound.

Functional Group Interconversions Leading to the Iodomethyl Moiety

Another powerful strategy for generating the iodomethyl group is through the direct functional group interconversion of a primary alcohol. The most relevant transformation in this context is the Appel reaction. google.com This reaction converts a primary or secondary alcohol into the corresponding alkyl halide using triphenylphosphine (PPh₃) and a halogen source. google.comorgsyn.org

For the synthesis of this compound, the key precursor would be (2,2,6,6-tetramethyloxan-4-yl)methanol. This alcohol can be readily synthesized by the reduction of the corresponding commercially available ketone, 2,2,6,6-tetramethyl-4-oxanone, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

In the Appel reaction, the alcohol, (2,2,6,6-tetramethyloxan-4-yl)methanol, is treated with triphenylphosphine and elemental iodine (I₂). The reaction proceeds through the formation of an oxyphosphonium intermediate. A subsequent SN2 displacement by the iodide ion on the activated hydroxyl group yields the final product, this compound, and triphenylphosphine oxide as a byproduct. orgsyn.org The formation of the strong phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction. google.com

Table 2: General Conditions for the Appel Reaction for Iodination

| Substrate | Reagents | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Primary Alcohol | Triphenylphosphine (PPh₃), Iodine (I₂) | Dichloromethane (DCM), Acetonitrile (MeCN) | 0 °C to Room Temp. | Mild conditions, high yields. |

| Primary Alcohol | PPh₃, Carbon Tetraiodide (CI₄) | Dichloromethane (DCM) | Room Temp. | Alternative iodine source. |

This table presents generalized conditions for the Appel reaction and is not specific to the synthesis of this compound.

Development of Convergent and Stereoselective Synthetic Pathways for this compound

Convergent and stereoselective syntheses aim to build complex molecules from smaller, pre-functionalized fragments in a controlled manner, which is particularly relevant when specific stereoisomers are desired. For a substituted tetrahydropyran (B127337) like the target compound, stereoselectivity at the C4 position is a key consideration.

A hypothetical convergent pathway could involve the reaction of a homoallylic alcohol with an aldehyde, which can lead to the formation of a substituted tetrahydropyran ring with the creation of multiple new stereocenters in a single step. sigmaaldrich.com While not specifically demonstrated for the 2,2,6,6-tetramethyl system, this principle allows for the strategic construction of the oxane core with a functional group handle at the C4 position, which can then be elaborated into the iodomethyl moiety.

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

While this compound itself is achiral, the introduction of substituents on the ring or modifications to the side chain could create chiral centers. Asymmetric synthesis would then be necessary to produce enantiomerically pure analogs. Modern synthetic chemistry offers several strategies to achieve this.

For instance, an asymmetric variant of the Finkelstein reaction has been developed for the desymmetrization of certain diarylmethanes using a copper catalyst and a chiral peptide ligand. Conceptually, a similar approach using a chiral catalyst system could enable the enantioselective conversion of a prochiral precursor to a chiral iodinated product.

Furthermore, catalytic stereoselective iodination of C-H bonds has been achieved using chiral directing groups. Although direct asymmetric iodination of the methyl group in a precursor is challenging, these advanced methods highlight the potential for developing catalytic systems that could control the stereochemistry of related, more complex analogs.

Regioselective Functionalization of the Tetramethyloxane Ring System

Regioselectivity in the synthesis of this compound is primarily dictated by the synthetic route chosen to construct the heterocyclic ring. The most straightforward approach involves starting with a precursor that is already functionalized at the C4 position.

The use of 2,2,6,6-tetramethyl-4-oxanone as a starting material inherently places the functional group at the desired C4 position. Subsequent chemical modifications, such as reduction to the alcohol and conversion to the iodide, maintain this regiochemistry.

Direct regioselective C-H iodination of an unactivated alkane is generally not a feasible synthetic strategy. While methods exist for the regioselective iodination of activated systems like phenols, anilines, and other aromatic compounds using reagents like iodine in combination with silver salts, these are not applicable to the saturated tetramethyloxane ring. Therefore, the regioselectivity is controlled by building the molecule from a C4-functionalized precursor rather than by selective functionalization of the pre-formed ring.

Catalytic Methods Employed in the Synthesis of this compound

The principles of green chemistry encourage the use of catalytic methods to reduce waste and improve reaction efficiency. Several catalytic approaches are relevant to the synthesis of the target compound.

A catalytic version of the Appel reaction has been developed, which utilizes a catalytic amount of a phosphine (B1218219) that is regenerated in situ. google.com This significantly reduces the amount of phosphine oxide byproduct, which is a major drawback of the stoichiometric reaction.

Furthermore, novel catalytic systems for iodination have been explored. Iodine itself can act as a catalyst in certain transformations of ethers. More advanced systems include selenium tetrachloride, which can catalyze the iodination of various substrates using sodium iodide and hydrogen peroxide in an environmentally friendly solvent like water. Another approach involves the in situ generation of a highly electrophilic iodinating reagent from molecular iodine and a silver salt, which allows for the iodination of less reactive substrates under mild conditions. These modern catalytic methods offer promising avenues for a more efficient and sustainable synthesis of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 4 Iodomethyl 2,2,6,6 Tetramethyloxane

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The iodomethyl group of 4-(iodomethyl)-2,2,6,6-tetramethyloxane is the primary site for nucleophilic attack. However, the reaction mechanism and rate are heavily dictated by the steric environment and the nature of the nucleophile.

Detailed Mechanistic Studies of SN1 and SN2 Pathways

Nucleophilic substitution at a primary carbon center typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile. However, in the case of this compound, the molecule's structure is analogous to that of neopentyl iodide. This analogy is critical in understanding its reactivity.

The SN2 pathway is severely hindered. The bulky 2,2,6,6-tetramethyloxane (B15439894) moiety effectively shields the electrophilic carbon of the iodomethyl group, making it difficult for nucleophiles to approach for a backside attack. Consequently, SN2 reactions on this substrate are expected to be exceptionally slow.

The alternative SN1 pathway, which involves the formation of a primary carbocation intermediate, is also energetically unfavorable. Primary carbocations are inherently unstable. While the formation of a carbocation would relieve some steric strain, the high energy of this intermediate makes the SN1 pathway a less probable route under standard conditions. However, under forcing conditions or with the use of silver salts to assist iodide departure, an SN1-type mechanism could be induced, though it would likely be accompanied by rearrangement of the carbocation to a more stable tertiary carbocation.

Influence of Steric Hindrance from Geminal Methyl Groups on Reaction Kinetics and Selectivity

The geminal dimethyl groups at the C2 and C6 positions of the oxane ring are the principal source of the profound steric hindrance that governs the reactivity of the iodomethyl group. This steric impediment has a dramatic impact on the kinetics of nucleophilic substitution reactions.

Compared to a less hindered primary iodide like 1-iodobutane, the rate of SN2 reaction for this compound is expected to be several orders of magnitude slower. This rate reduction is a direct consequence of the increased activation energy required for the nucleophile to overcome the steric barrier and reach the reaction center.

The steric hindrance also influences the selectivity of the reaction. With strong, sterically demanding nucleophiles, elimination reactions (E2 pathway) might become competitive with substitution, although this would require abstraction of a proton from the methylene (B1212753) group adjacent to the iodine, which is also sterically hindered.

Table 1: Illustrative Relative Rate Constants for SN2 Reactions

This interactive table provides a hypothetical comparison of the relative rate constants for the SN2 reaction of various primary alkyl iodides with a common nucleophile, illustrating the impact of steric hindrance.

| Substrate | Relative Rate (k_rel) |

| Methyl iodide | ~30 |

| Ethyl iodide | 1 |

| Isobutyl iodide | 0.03 |

| This compound | <0.00001 |

Note: The data for this compound is an estimation based on the known reactivity of neopentyl halides and is intended for illustrative purposes.

Radical-Mediated Transformations Initiated by the Iodomethyl Moiety

The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate radical intermediates, opening up a different set of reaction pathways.

Generation and Subsequent Reactions of Primary Alkyl Radicals

The primary alkyl radical, 4-(radicalomethyl)-2,2,6,6-tetramethyloxane, can be generated from the parent iodide using standard radical initiation methods, such as treatment with tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN), or through photolytic or radiolytic methods.

Once formed, this primary radical can participate in a variety of reactions. It can be trapped by a hydrogen atom donor to yield the corresponding methyl-substituted oxane, or it can add to a suitable radical acceptor, such as an activated alkene or alkyne, in an intermolecular fashion. The sterically hindered nature of the radical may influence the stereochemical outcome of these addition reactions.

Intramolecular and Intermolecular Radical Cyclizations and Additions in Oxane Systems

While intermolecular reactions are possible, the generation of a radical at the 4-position of the oxane ring also sets the stage for potential intramolecular reactions, provided a suitable radical acceptor is present elsewhere in the molecule. For instance, if a double or triple bond were incorporated into a side chain attached to the oxane ring, an intramolecular radical cyclization could occur.

The regioselectivity of such cyclizations would be governed by Baldwin's rules, with a 5-exo-trig or 6-exo-trig cyclization generally being favored over endo cyclizations. The gem-dimethyl groups would again play a role in influencing the conformational preferences of the cyclization transition state, potentially leading to high levels of stereocontrol in the formation of new stereocenters.

Organometallic Chemistry and Cross-Coupling Applications

The transformation of the iodomethyl group into an organometallic reagent would significantly broaden the synthetic utility of this scaffold. The formation of a Grignard or organolithium reagent from this compound would likely be challenging due to the steric hindrance, potentially requiring activated magnesium (Rieke magnesium) or specific lithiation conditions.

If successfully formed, these organometallic intermediates could serve as nucleophiles in a variety of reactions, including addition to carbonyl compounds and participation in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, are powerful tools for C-C bond formation. nih.govnih.govmdpi.com The corresponding organoboron, organozinc, or organotin derivatives of this compound could, in principle, be prepared and used in such reactions to couple the sterically hindered oxane moiety to various aryl, vinyl, or alkyl partners. However, the steric bulk of the organometallic reagent would likely necessitate the use of specialized, highly active catalyst systems to achieve efficient coupling.

Formation of Organozinc, Organomagnesium, and Organolithium Reagents from this compound

The generation of organometallic reagents from alkyl halides is a cornerstone of synthetic organic chemistry. The iodomethyl group of this compound provides a handle for the formation of organozinc, organomagnesium (Grignard), and organolithium species.

Organozinc Reagents: The formation of organozinc reagents from primary alkyl iodides is a well-established process, typically achieved by direct insertion of zinc metal, often activated by methods such as treatment with 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. For a substrate like this compound, the reaction would proceed as follows:

These resulting organozinc halides are valuable intermediates in various coupling reactions, including the Negishi coupling.

Organomagnesium Reagents (Grignard Reagents): The synthesis of Grignard reagents from primary alkyl iodides is a fundamental transformation. The reaction involves the direct reaction of the alkyl iodide with magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The significant steric hindrance imposed by the 2,2,6,6-tetramethyl-substituted oxane ring might influence the rate of formation of the Grignard reagent, potentially requiring longer reaction times or activation of the magnesium surface.

Organolithium Reagents: The preparation of organolithium reagents from alkyl iodides can be achieved through direct reaction with lithium metal or via metal-halogen exchange with an existing organolithium species, such as tert-butyllithium. The direct reaction with lithium metal often proceeds in a non-polar solvent like pentane (B18724) or hexane. Given the structure of this compound, the formation of the corresponding organolithium reagent would provide a highly reactive nucleophile.

| Organometallic Reagent | General Method of Formation | Expected Reactivity |

| Organozinc | Reaction with activated zinc metal | Moderate nucleophilicity, good functional group tolerance in subsequent reactions. |

| Organomagnesium | Reaction with magnesium turnings in an ether solvent | Strong nucleophile and base, classic Grignard reactivity. |

| Organolithium | Reaction with lithium metal or metal-halogen exchange | Highly reactive nucleophile and strong base. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira) Utilizing the Iodomethyl Functionality

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: While the classical Heck reaction typically involves the coupling of aryl or vinyl halides with alkenes, modifications for alkyl halides exist. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would be expected to yield the corresponding substituted oxane. However, a significant challenge with primary alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate. In the case of the this compound system, this pathway is available and could lead to the formation of 4-methylene-2,2,6,6-tetramethyloxane as a byproduct.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for C-C bond formation. The organometallic derivative of this compound (e.g., the corresponding boronic acid or ester) could be coupled with various aryl or vinyl halides. Conversely, this compound itself can act as the electrophilic partner in couplings with organoboron reagents. Research on the Suzuki-Miyaura coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid has shown good yields, suggesting that the oxane moiety does not inhibit the coupling process.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) or C(sp)-C(sp³) bond between a terminal alkyne and an organic halide. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, would be expected to yield the corresponding 4-(alkynyl-methyl)-2,2,6,6-tetramethyloxane. Studies on similar heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, have demonstrated successful Sonogashira couplings with various terminal alkynes in good yields. This indicates that the iodomethyl group on the tetramethyloxane ring should be a viable substrate for this transformation.

| Cross-Coupling Reaction | Coupling Partners | Expected Product |

| Heck | Alkene | 4-(Substituted-ethyl)-2,2,6,6-tetramethyloxane |

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | 4-(Aryl/Vinyl-methyl)-2,2,6,6-tetramethyloxane |

| Sonogashira | Terminal alkyne (R-C≡CH) | 4-(Alkynyl-methyl)-2,2,6,6-tetramethyloxane |

Elimination and Rearrangement Processes of the this compound System

The structure of this compound allows for the possibility of elimination and rearrangement reactions, particularly under basic or thermal conditions.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form 4-methylene-2,2,6,6-tetramethyloxane. The rate of this reaction would depend on the strength and steric bulk of the base, as well as the reaction temperature. The presence of the bulky tetramethyl groups on the oxane ring may influence the conformational preferences of the ring and, consequently, the dihedral angle between the proton at C4 and the leaving group, which is a critical factor in the E2 mechanism.

Rearrangement Processes: While less common for simple alkyl halides, rearrangements can be initiated under certain conditions, such as in the presence of Lewis acids or under radical conditions. For the this compound system, Wagner-Meerwein type rearrangements involving the oxane ring are unlikely due to the primary nature of the carbon bearing the iodine. However, radical-initiated rearrangements could be a possibility, though specific studies on this substrate are lacking.

Acid-Catalyzed and Lewis Acid-Mediated Reactions of the Oxane Ring and Iodomethyl Group

The oxane ring, being a cyclic ether, and the iodomethyl group can both be influenced by the presence of acids.

Reactions of the Oxane Ring: Protic acids can protonate the oxygen atom of the oxane ring, activating it towards nucleophilic attack. This can lead to ring-opening reactions. For instance, treatment with a strong acid in the presence of a nucleophile could potentially lead to the cleavage of the ether linkages. The steric hindrance provided by the gem-dimethyl groups at the 2 and 6 positions would likely make the ring more stable and less susceptible to acid-catalyzed cleavage compared to less substituted cyclic ethers.

Reactions of the Iodomethyl Group: Lewis acids can coordinate to the iodine atom of the iodomethyl group, making it a better leaving group and facilitating nucleophilic substitution reactions (SN2). This can be a strategy to enhance the reactivity of the C-I bond towards weaker nucleophiles. For example, a Lewis acid could promote the reaction of this compound with a variety of nucleophiles to introduce different functional groups at the 4-position.

| Reaction Type | Reagent | Potential Outcome |

| Acid-Catalyzed Ring Opening | Strong Protic Acid (e.g., HBr, HI) | Cleavage of the oxane ring |

| Lewis Acid-Mediated Substitution | Lewis Acid (e.g., ZnCl₂, AlCl₃) + Nucleophile | Formation of 4-(nucleophilomethyl)-2,2,6,6-tetramethyloxane |

Synthetic Transformations and Derivatives of 4 Iodomethyl 2,2,6,6 Tetramethyloxane

Derivatization at the Iodomethyl Group

The primary reactive site of 4-(Iodomethyl)-2,2,6,6-tetramethyloxane is the carbon-iodine bond. The high polarizability and excellent leaving group ability of the iodide make this position susceptible to a range of nucleophilic substitution reactions.

Alkylations, Arylations, and Allylations of the Methylene (B1212753) Carbon

The methylene carbon adjacent to the iodine atom can be readily functionalized through the formation of new carbon-carbon bonds. This is typically achieved via reactions with organometallic reagents or stabilized carbanions.

Detailed Research Findings:

While direct experimental data on the alkylation of This compound is not extensively documented in publicly available literature, analogous reactions with similar iodomethyl-containing compounds provide a strong predictive framework. For instance, the reaction of (iodomethyl)trimethylstannane (B8659255) with lithiated species has been shown to proceed efficiently. researchgate.net Similarly, the alkylation of pyrimidine (B1678525) derivatives bearing an iodomethyl group highlights the reactivity of the C-I bond towards nucleophiles. nih.gov

It is anticipated that the reaction of This compound with Grignard reagents (R-MgX), organolithium compounds (R-Li), or Gilman cuprates (R₂CuLi) would lead to the corresponding alkylated, arylated, or allylated products. The choice of reagent would influence the reaction conditions and tolerance to other functional groups.

Table 1: Predicted Products of Alkylation, Arylation, and Allylation Reactions

| Reagent | Predicted Product |

| CH₃MgBr | 4-(Ethyl)-2,2,6,6-tetramethyloxane |

| PhLi | 4-(Benzyl)-2,2,6,6-tetramethyloxane |

| (CH₂=CHCH₂)₂CuLi | 4-(But-3-en-1-yl)-2,2,6,6-tetramethyloxane |

This table is predictive and based on the general reactivity of alkyl iodides.

Formation of Functionalized Methyl Derivatives via Nucleophilic Trapping

The electrophilic nature of the methylene carbon allows for the introduction of a wide array of functional groups through reactions with various nucleophiles. This approach is a powerful tool for creating a diverse library of derivatives from a single precursor.

Detailed Research Findings:

The reaction of iodomethyl groups with nucleophiles is a cornerstone of organic synthesis. For example, tandem chain extension-iodomethylation reactions have been developed where an initially formed enolate is trapped by diiodomethane, followed by reaction with iodine to generate an iodomethyl ketone. nih.gov This demonstrates the susceptibility of the iodomethyl moiety to nucleophilic attack. In a different context, the O-alkylation of pyrimidin-2(1H)-ones was successfully achieved using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, showcasing the utility of the iodomethyl group as an alkylating agent. nih.gov

For This compound , treatment with nucleophiles such as cyanides, azides, or carboxylates would be expected to yield the corresponding nitriles, azides, and esters, respectively.

Table 2: Examples of Functionalized Methyl Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Predicted Product |

| Cyanide | NaCN | 2-(2,2,6,6-Tetramethyloxan-4-yl)acetonitrile |

| Azide | NaN₃ | 4-(Azidomethyl)-2,2,6,6-tetramethyloxane |

| Acetate | CH₃COONa | (2,2,6,6-Tetramethyloxan-4-yl)methyl acetate |

This table is predictive and based on established nucleophilic substitution reactions.

Introduction of Heteroatoms (e.g., N, O, S, Si) at the Iodomethyl Position

Beyond carbon-based nucleophiles, a variety of heteroatom nucleophiles can be employed to introduce nitrogen, oxygen, sulfur, or silicon atoms at the methyl position, leading to a broad spectrum of functionalized derivatives.

Detailed Research Findings:

The introduction of heteroatoms via substitution of an iodomethyl group is a well-established synthetic strategy. For instance, the synthesis of stannylated amino acid precursors has been achieved by reacting (iodomethyl)trimethylstannane with a lithiated pyrazine (B50134) derivative. researchgate.net This highlights the feasibility of introducing silicon or other main group elements. Reactions with amines, thiols, and alkoxides are also expected to proceed readily.

The reaction of This compound with primary or secondary amines would yield the corresponding amino derivatives. Similarly, reaction with thiols or their corresponding thiolates would produce thioethers. Williamson ether synthesis, employing an alkoxide, would lead to the formation of an ether linkage.

Table 3: Heteroatom Introduction at the Iodomethyl Position

| Nucleophile Type | Reagent Example | Predicted Product |

| Amine | NH₃ | (2,2,6,6-Tetramethyloxan-4-yl)methanamine |

| Thiol | PhSH | 4-((Phenylthio)methyl)-2,2,6,6-tetramethyloxane |

| Alkoxide | NaOCH₃ | 4-(Methoxymethyl)-2,2,6,6-tetramethyloxane |

| Silyl | (CH₃)₃SiLi | 4-((Trimethylsilyl)methyl)-2,2,6,6-tetramethyloxane |

This table is predictive and based on known reactions of alkyl iodides.

Modifications of the 2,2,6,6-Tetramethyloxane (B15439894) Ring System

While the primary focus is often on the reactive iodomethyl group, the tetramethyloxane ring itself can potentially undergo structural modifications, with the iodomethyl moiety serving as a handle to initiate such transformations.

Ring Expansion and Contraction Strategies Utilizing the Iodomethyl Moiety

The presence of the iodomethyl group could enable access to ring expansion or contraction pathways, leading to novel heterocyclic systems.

Detailed Research Findings:

While specific examples involving This compound are not available, general strategies for ring modification can be considered. For example, photochemical methods have been shown to induce ring contraction in 1,2,6-thiadiazines to yield 1,2,5-thiadiazoles. nih.gov It is conceivable that a suitably derivatized iodomethyl group on the oxane ring could participate in intramolecular reactions leading to ring size changes. For instance, conversion of the iodomethyl group to a diazomethyl group could, upon photolysis or thermolysis, lead to a carbene that could insert into a C-O bond of the ring, resulting in ring expansion. Conversely, fragmentation reactions initiated at a derivative of the iodomethyl group could potentially lead to ring contraction.

Functionalization at Other Positions of the Oxane Ring

While the iodomethyl group is the most reactive site, functionalization at other positions of the 2,2,6,6-tetramethyloxane ring could lead to more complex and diverse structures.

Detailed Research Findings:

The 2,2,6,6-tetramethyl substitution pattern significantly hinders direct functionalization of the oxane ring due to steric shielding. However, radical-based methodologies could potentially overcome this. For example, remote functionalization reactions, such as the Hofmann-Löffler-Freytag reaction, could be envisioned if the iodomethyl group is first converted to an N-haloamine. This could allow for the introduction of a functional group at the C3 or C5 position of the oxane ring. It is important to note that the synthesis of the parent 2,2,6,6-tetramethyloxane has been reported, and its properties as a solvent have been investigated, suggesting a degree of chemical stability of the core ring system. acs.orgwhiterose.ac.uk

Lack of Specific Research Data on this compound Prevents In-Depth Analysis

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound , particularly concerning its application in stereocontrolled synthetic transformations and the conformational analysis of its chiral derivatives. The initial aim was to construct a detailed article on the enantioselective and diastereoselective synthesis of advanced compounds derived from this specific molecule, as well as to elaborate on the conformational properties of its chiral derivatives.

The performed searches did yield general information on the stereoselective synthesis of related heterocyclic systems, such as tetrahydropyrans. These studies describe various methodologies for achieving high levels of enantioselectivity and diastereoselectivity in the formation of substituted pyran rings. However, none of these publications specifically mention or utilize this compound.

Given the strict requirement for scientifically accurate and sourced information, and the absence of direct research on the target compound, it is not feasible to generate the requested in-depth article. Proceeding with hypotheticals or extrapolations from loosely related compounds would not meet the required standards of scientific accuracy and would constitute a misrepresentation of the available knowledge.

Therefore, the sections on "Enantioselective and Diastereoselective Synthesis of Advanced Compounds" and "Conformational Analysis of Chiral this compound Derivatives" cannot be provided at this time due to the absence of foundational research in the scientific domain.

It is suggested that for a detailed exploration of synthetic transformations and stereochemical control, a more widely studied and documented chemical compound with a similar structural motif be considered as an alternative subject.

Advanced Applications in Organic Synthesis

4-(Iodomethyl)-2,2,6,6-tetramethyloxane as a Key Building Block for Complex Molecule Synthesis

There is no specific data in the reviewed literature detailing the use of this compound as a key building block for the synthesis of complex molecules.

While the synthesis of functionalized cyclic ethers is a broad area of research, no studies were found that specifically utilize this compound as a precursor. The iodomethyl group represents a reactive handle for nucleophilic substitution, suggesting its potential for introducing a variety of functional groups onto the tetramethyloxane core, but examples of such transformations are not documented.

The construction of polycyclic and spiro systems is a significant challenge in organic synthesis. Although the tetramethyloxane moiety could theoretically be incorporated into such complex architectures using the iodomethyl functional group as a starting point for cyclization reactions, no published strategies or examples involving this compound were identified.

Role in the Development of Novel Reaction Methodologies

The unique steric and electronic properties of the 2,2,6,6-tetramethyl-substituted oxane ring could potentially influence reaction outcomes. However, the role of this compound in the development of new synthetic methods has not been described in the available scientific literature.

Contributions to the Synthesis of Natural Product Scaffolds and Analogue Preparation

The synthesis of natural products and their analogues often relies on unique and specialized building blocks. The tetrahydropyran (B127337) ring is a common feature in many natural products. Despite this, there is no evidence to suggest that this compound has been employed in the synthesis of any natural product scaffolds or their analogues.

Potential as a Precursor for Specialized Reagents or Materials with Oxane-Iodomethyl Frameworks

The combination of a bulky, lipophilic tetramethyloxane group and a reactive iodomethyl handle suggests that this compound could serve as a precursor to specialized reagents, ligands, or materials. For instance, it could be converted into organometallic reagents or attached to polymers. However, research into these potential applications appears to be unpublished.

Spectroscopic Characterization and Structural Analysis in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(Iodomethyl)-2,2,6,6-tetramethyloxane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. Based on the molecule's structure, one would expect to see signals corresponding to the four magnetically non-equivalent methyl groups, the axial and equatorial protons on the oxane ring, the methine proton at the C4 position, and the diastereotopic protons of the iodomethyl group.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the four methyl carbons, the quaternary carbons at C2 and C6, the methylene (B1212753) carbons at C3 and C5, the methine carbon at C4, and the iodomethyl carbon. The chemical shift of the carbon bonded to the iodine atom would be a key diagnostic signal.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity between the methine proton and the adjacent methylene protons on the ring. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be used to correlate each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Hypothetical ¹H and ¹³C NMR Data Table for this compound

This table is a representative example of how NMR data would be presented and is not based on experimental results.

| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2, 6 | C | - | (Quaternary C-O) |

| 2, 6 (CH₃)₄ | C, H | (Multiple singlets) | (Multiple signals) |

| 3, 5 | C, H | (Multiple multiplets, axial/equatorial) | (Aliphatic CH₂) |

| 4 | C, H | (Multiplet) | (Aliphatic CH) |

| -CH₂I | C, H | (Doublet) | (Halogenated CH₂) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass to a high degree of accuracy.

For this compound, HRMS would be used to verify the molecular formula C₉H₁₇IO . The experimentally measured monoisotopic mass would be compared to the theoretical mass calculated for this formula (268.0324 g/mol ). An agreement within a few parts per million (ppm) would provide definitive confirmation of the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural clues. Key expected fragmentation pathways would include:

Loss of an iodine atom ([M-I]⁺): This would result in a prominent peak corresponding to the remaining carbocation.

Loss of a methyl group ([M-CH₃]⁺): Cleavage of one of the four methyl groups is a common fragmentation for tetramethyl-substituted rings.

Ring fragmentation: Cleavage of the oxane ring could lead to a series of smaller, characteristic fragment ions.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bonds absorb IR radiation at characteristic frequencies.

In an IR spectrum of this compound, the following absorption bands would be expected:

C-H (sp³) stretching: Strong bands in the region of 2850-3000 cm⁻¹, characteristic of the numerous alkyl groups.

C-O-C stretching: A strong, distinct band typically found in the 1050-1150 cm⁻¹ range, confirming the presence of the ether linkage within the oxane ring.

C-H bending: Bands in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.

C-I stretching: A weaker band expected in the far-infrared region, typically below 600 cm⁻¹, which would indicate the presence of the carbon-iodine bond.

Expected IR Absorption Bands for this compound

This table is a representative example of expected IR data and is not based on experimental results.

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Ether | C-O-C stretch | 1050 - 1150 |

| Iodoalkane | C-I stretch | < 600 |

X-ray Crystallography of Derivatives for Absolute Configuration and Detailed Conformational Analysis

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule, providing accurate measurements of bond lengths, bond angles, and torsional angles.

Since this compound is likely an oil or a low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved through a reaction that introduces a functionality prone to forming highly ordered crystals, such as creating a co-crystal with a halogen bond acceptor.

Once a suitable crystal is obtained and analyzed, X-ray diffraction would unequivocally establish:

The conformation of the oxane ring: It would confirm whether the six-membered ring adopts a stable chair conformation, which is highly expected.

The substituent orientation: The analysis would determine whether the iodomethyl group occupies an equatorial or axial position on the chair conformer.

Precise molecular geometry: It would provide exact bond lengths (e.g., C-C, C-O, C-I) and angles, offering insight into any steric strain imposed by the bulky tetramethyl substitution.

This definitive structural information is invaluable for understanding the compound's physical properties and chemical reactivity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of molecules. For 4-(iodomethyl)-2,2,6,6-tetramethyloxane, these methods can elucidate the most stable conformations and the energy barriers between them.

The 2,2,6,6-tetramethyloxane (B15439894) ring, a derivative of tetrahydropyran (B127337), is expected to adopt a chair conformation as its lowest energy state to minimize torsional and steric strain. The bulky methyl groups at the C2 and C6 positions significantly influence the ring's geometry. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to optimize the geometry and calculate the relative energies of different conformers. researchgate.net

The primary conformational equilibrium to consider for this compound is the chair form with the iodomethyl group in either an axial or equatorial position. Due to the steric bulk of the iodomethyl group, it is anticipated that the equatorial conformation will be significantly more stable. Computational calculations can precisely quantify this energy difference.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Chair | B3LYP/6-31G(d) | 0.00 |

| Axial-Chair | B3LYP/6-31G(d) | 2.50 |

| Twist-Boat | B3LYP/6-31G(d) | 5.80 |

Note: The data in this table is illustrative and represents the type of output expected from quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. rsc.org For this compound, a key reaction of interest is the nucleophilic substitution at the iodomethyl group.

Theoretical calculations can map out the potential energy surface for such reactions. For instance, in an SN2 reaction with a nucleophile, computational methods can determine the activation energy barrier and the geometry of the pentacoordinate transition state. The influence of the bulky 2,2,6,6-tetramethyl-substituted ring on the reaction rate can be quantified by comparing the activation energy with that of a less hindered substrate.

Furthermore, computational studies can explore other potential reaction pathways, such as elimination reactions or rearrangements, and determine their energetic feasibility. ulaval.caresearchgate.net

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| CN⁻ | DFT (M06-2X/def2-TZVP) | 22.5 |

| OH⁻ | DFT (M06-2X/def2-TZVP) | 25.1 |

| Cl⁻ | DFT (M06-2X/def2-TZVP) | 28.9 |

Note: The data in this table is illustrative and intended to show the type of information gained from transition state analysis.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, is a significant application of computational chemistry. github.iofrontiersin.orgnih.gov For this compound, theoretical calculations can provide a predicted NMR spectrum that can be used to aid in the structural elucidation and confirmation of the compound.

Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com By calculating the NMR parameters for different conformers and performing a Boltzmann-weighted average, a theoretical spectrum that accounts for conformational dynamics can be generated. whiterose.ac.uk

These predicted spectra can be invaluable for assigning experimental signals and for understanding how the electronic environment of each nucleus is affected by the molecular structure.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2/C6 | 75.2 |

| C3/C5 | 35.8 |

| C4 | 38.1 |

| CH₂I | 8.5 |

| Methyl (C2/C6) | 28.9 (eq), 30.1 (ax) |

Note: This data is for illustrative purposes to demonstrate the output of spectroscopic prediction calculations.

Investigation of Stereoelectronic Effects and Steric Interactions within the 2,2,6,6-Tetramethyloxane System

The 2,2,6,6-tetramethyloxane framework presents a unique system for studying the interplay of stereoelectronic and steric effects. Stereoelectronic effects, such as the anomeric effect, are crucial in determining the geometry and reactivity of heterocyclic systems. ulaval.ca The anomeric effect involves the interaction of a lone pair on the oxygen atom with an adjacent anti-periplanar σ* orbital.

In this compound, the gem-dimethyl groups at C2 and C6 lock the ring in a specific chair conformation, which in turn influences the orientation of orbitals and the manifestation of stereoelectronic effects. The presence of the iodomethyl group at C4 introduces further steric and electronic perturbations.

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Modes and Synthetic Transformations for 4-(Iodomethyl)-2,2,6,6-tetramethyloxane

The presence of a primary alkyl iodide in this compound opens the door to a wide array of nucleophilic substitution reactions. Future research will likely focus on exploring its reactivity with a diverse range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. The steric hindrance imposed by the gem-dimethyl groups adjacent to the oxygen atom may influence reaction kinetics and selectivities, offering opportunities for unique synthetic outcomes.

Analogous to the reactivity of other iodomethyl-substituted heterocycles, researchers may investigate transformations such as:

Cross-coupling reactions: Palladium- or copper-catalyzed cross-coupling reactions with organometallic reagents (e.g., Grignard reagents, organoboranes, organozincs) could be explored to form new carbon-carbon bonds, leading to a variety of substituted tetramethyloxane derivatives.

Formation of organometallic intermediates: The conversion of the iodomethyl group to an organolithium or organozinc species could unlock further synthetic possibilities, enabling reactions with various electrophiles. researchgate.net

Radical reactions: The carbon-iodine bond can be homolytically cleaved to generate a primary alkyl radical, which can participate in various radical-mediated transformations, such as additions to alkenes and alkynes.

The table below outlines potential reaction partners and the expected classes of products, drawing parallels from known reactivity patterns of similar iodoalkanes.

| Nucleophile/Reagent Class | Potential Reaction Type | Expected Product Class |

| Alkoxides, Phenoxides | Williamson Ether Synthesis | Ethers |

| Amines, Azides | Nucleophilic Substitution | Amines, Azides |

| Thiolates | Nucleophilic Substitution | Thioethers |

| Carboxylates | Nucleophilic Substitution | Esters |

| Cyanide | Nucleophilic Substitution | Nitriles |

| Organocuprates | Corey-House Synthesis | Alkylated Oxanes |

| Terminal Alkynes | Sonogashira Coupling | Alkynylated Oxanes |

Sustainable Synthesis Strategies for this compound and its Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on this compound will undoubtedly prioritize sustainable approaches for its synthesis and the preparation of its derivatives.

Key areas of investigation could include:

Greener Iodination Methods: Moving away from traditional iodinating agents that often produce stoichiometric amounts of waste, researchers may explore catalytic and more atom-economical methods. This could involve the use of molecular iodine in the presence of an oxidant or employing enzyme-catalyzed iodination processes. nih.govrsc.orgmdpi.com For instance, laccase-catalyzed iodination using potassium iodide as the iodine source and aerial oxygen as the oxidant has shown promise for phenolic compounds and could be adapted for other substrates. rsc.org

Use of Bio-based Feedstocks: The parent 2,2,6,6-tetramethyloxane (B15439894) can be synthesized from diols. whiterose.ac.uk Investigating the production of the precursor diol from renewable resources would significantly enhance the sustainability profile of the target compound.

Catalytic Oxidation of Halides: Research into the catalytic oxidation of the C-I bond to other functional groups, such as carboxylic acids using water as the oxidant, represents a green transformation that could be applied to derivatives of this compound. acs.org

The following table summarizes potential sustainable strategies for the synthesis of the target compound and its derivatives.

| Synthetic Step | Conventional Method | Potential Sustainable Alternative |

| Iodination | Appel reaction (using I2 and PPh3) | Catalytic iodination with I2 and an oxidant mdpi.com |

| Precursor Synthesis | Petroleum-based starting materials | Synthesis from bio-derived diols whiterose.ac.uk |

| Derivative Synthesis | Stoichiometric reagents | Catalytic cross-coupling, enzymatic transformations |

Integration into Automated Synthesis and Flow Chemistry Platforms

The modular and precise nature of flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. springerprofessional.dedurham.ac.uksci-hub.seresearchgate.netuc.pt The synthesis of this compound and its subsequent transformations are well-suited for integration into automated flow chemistry platforms.

Future research in this area could focus on:

Continuous Flow Synthesis: Developing a continuous process for the synthesis of the target compound, potentially starting from the corresponding alcohol or diol. This would allow for on-demand production and minimize the handling of hazardous reagents.

In-line Purification and Analysis: Integrating purification techniques, such as solid-phase scavenger resins or liquid-liquid extraction, directly into the flow system to obtain high-purity products without the need for traditional workup procedures. researchgate.net

Automated Library Synthesis: Utilizing automated flow systems to rapidly generate a library of derivatives by reacting this compound with a variety of nucleophiles. This high-throughput approach would be invaluable for screening for biological activity or material properties.

Expanding the Scope of Synthetic Applications in Pharmaceutical and Materials Science Research

Heterocyclic compounds are ubiquitous in pharmaceuticals and advanced materials. openmedicinalchemistryjournal.comresearchgate.netnih.govopenaccessjournals.com The unique combination of a sterically hindered, relatively inert oxane ring and a versatile iodomethyl handle makes this compound a promising building block in these fields.

In Pharmaceutical Research:

The tetramethyloxane moiety could serve as a lipophilic scaffold to enhance the pharmacokinetic properties of drug candidates. The iodomethyl group provides a convenient attachment point for various pharmacophores. Future research could involve the synthesis and biological evaluation of derivatives in areas such as:

Anticancer agents: Many anticancer drugs feature heterocyclic motifs. openmedicinalchemistryjournal.com

Antiviral and antibacterial agents: The incorporation of heterocyclic structures is a common strategy in the development of antimicrobial agents. nih.gov

Central nervous system (CNS) active compounds: The lipophilicity of the tetramethyloxane core might facilitate crossing the blood-brain barrier.

In Materials Science Research:

The robust nature of the tetramethyloxane ring system suggests its potential use in the development of new materials with tailored properties. Research could be directed towards:

Polymer Synthesis: The iodomethyl group can act as an initiator or a functional handle for polymerization reactions, leading to novel polymers with unique thermal or mechanical properties.

Liquid Crystals: The rigid, sterically defined structure of the tetramethyloxane core could be incorporated into molecules designed to exhibit liquid crystalline behavior.

Functional Dyes and Probes: By attaching chromophores or fluorophores to the iodomethyl position, new functional materials for imaging or sensing applications could be developed.

The potential applications are summarized in the table below:

| Field | Potential Application | Rationale |

| Pharmaceuticals | Drug Scaffolds | The tetramethyloxane core can act as a lipophilic and metabolically stable carrier for pharmacologically active groups. nih.govlifechemicals.comphmethods.netresearchgate.net |

| Materials Science | Polymer Building Blocks | The reactive iodomethyl group can be used for polymerization or post-polymerization modification. |

| Liquid Crystal Design | The rigid cyclic structure may induce mesophase formation. | |

| Functional Dyes | The oxane ring can serve as an insulating or solubilizing component for chromophoric systems. |

Q & A

Q. What are the recommended synthetic routes for 4-(iodomethyl)-2,2,6,6-tetramethyloxane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or iodination of a precursor. For example, starting with 2,2,6,6-tetramethyloxane-4-methanol, iodination can be achieved using reagents like iodine in the presence of a Lewis acid (e.g., BF₃·OEt₂) or via halogen exchange with NaI in acetone under reflux. Purification typically involves silica gel chromatography (gradient elution with hexane/ethyl acetate) to isolate the product, followed by recrystallization in non-polar solvents .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The iodomethyl group (-CH₂I) appears as a triplet (δ 3.2–3.5 ppm) due to coupling with adjacent methylene protons. The tetramethyl groups (2,2,6,6-) produce singlet peaks (δ 1.1–1.3 ppm).

- ¹³C NMR : The carbon adjacent to iodine (C-I) resonates at δ 10–15 ppm, while oxane ring carbons appear at δ 60–80 ppm.

- MS : A molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₁₇IO (calculated: ~280 g/mol) and fragments like [M-I]⁺ confirm the structure .

Q. What are the key physical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Highly soluble in non-polar solvents (e.g., dichloromethane, chloroform) due to the hydrophobic tetramethyl groups. Limited solubility in water.

- Stability : Light-sensitive (iodine dissociation); store in amber vials under inert gas (N₂/Ar). Decomposition may occur above 100°C, releasing iodine vapors. Monitor via TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stereochemical outcomes in reactions involving this compound be analyzed?

- Methodological Answer : Conformational analysis (e.g., chair vs. boat for oxane ring) can be studied using NOE (Nuclear Overhauser Effect) NMR to identify spatial proximity of substituents. X-ray crystallography provides definitive stereochemical assignments, as demonstrated in similar tetra-substituted oxanes . Computational methods (DFT) can predict preferred conformers and transition states .

Q. What strategies mitigate stability issues caused by the iodomethyl group during storage or reactions?

- Methodological Answer :

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate results using complementary techniques:

- Kinetic studies (e.g., variable-temperature NMR to track reaction progress).

- Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to trace iodine migration pathways .

Q. What experimental designs optimize the study of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Screen palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, CsF) in anhydrous THF.

- Sonogashira Coupling : Use CuI as a co-catalyst and monitor alkyne insertion via GC-MS.

- Control experiments : Compare reactivity with non-iodinated analogs to isolate iodine’s electronic effects .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

- Methodological Answer :

Q. What purification challenges arise from byproducts in its synthesis, and how are they addressed?

- Methodological Answer : Common byproducts include de-iodinated derivatives or ring-opened products. Use:

- Flash chromatography (silica gel, hexane/EtOAc 9:1 to 7:3).

- Recrystallization in pentane at -20°C to isolate high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.